trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride
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Overview
Description
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is an organometallic compound with the empirical formula C43H61ClNiP2 and a molecular weight of 734.04 g/mol . This compound is known for its stability in the presence of oxygen and water, making it a valuable catalyst in various organic synthesis reactions .
Preparation Methods
The synthesis of trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of dicyclohexylphenylphosphine with nickel(II) chloride and 2-methylphenyl under an inert atmosphere . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature. The product is then purified through recrystallization .
Chemical Reactions Analysis
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is primarily used as a catalyst in cross-coupling reactions . It undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the nickel center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the nickel center.
Common reagents used in these reactions include aryl halides , alkyl halides , and organometallic reagents such as Grignard reagents . The major products formed from these reactions are typically biaryl compounds and alkyl-aryl compounds .
Scientific Research Applications
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with an aryl or alkyl halide, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, such as a Grignard reagent, to form a new nickel complex.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the nickel center is regenerated to its original oxidation state.
Comparison with Similar Compounds
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: can be compared with other similar nickel-based catalysts, such as:
- Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
- (dppf)Ni(o-tolyl)Cl
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C43H63ClNiP2+ |
---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
chloronickel;dicyclohexyl(phenyl)phosphanium;methylbenzene |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |
InChI Key |
AZIUZLQIIYMUOE-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Origin of Product |
United States |
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